molecular formula C19H17N3O3S2 B2487210 Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864917-40-8

Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2487210
CAS No.: 864917-40-8
M. Wt: 399.48
InChI Key: SYHSJLWDXGMSFI-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
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Scientific Research Applications

Molecular Organization in Lipid Bilayers

Spectroscopic studies on compounds related to Methyl 4-(2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate, specifically within the 1,3,4-thiadiazole group, have shown their ability to integrate and affect the molecular organization of lipid bilayers. These studies highlight the compounds' interaction with lipid polar head regions and hydrocarbon chains, influenced by the alkyl substituent's structure. This interaction is crucial for understanding the compounds' behavior in biological membranes and potential bioactive effects (Kluczyk et al., 2016).

Anticancer and Antimicrobial Activities

Thiadiazole derivatives have shown promising results in antiproliferative and antimicrobial studies, offering potential as cancer therapy agents. The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety, for instance, revealed significant anticancer activity against various cancer cell lines. This suggests that compounds within the thiadiazole class, including this compound, could be explored for their therapeutic potential (Havrylyuk et al., 2010).

Synthesis of Heterocyclic Systems

The chemical versatility of thiadiazole derivatives enables their use in synthesizing various heterocyclic systems, which are pivotal in medicinal chemistry for creating new drugs. Studies involving the synthesis of heterocyclic compounds from precursors similar to this compound demonstrate the compound's potential as a building block for developing new therapeutic agents (Selič & Stanovnik, 1997).

Molecular Aggregation and Spectroscopy

The aggregation behavior of thiadiazole derivatives, influenced by solvent and molecular structure, has been studied using spectroscopic techniques. These studies provide insights into the compounds' physicochemical properties and their interactions with biological systems, important for drug design and delivery (Matwijczuk et al., 2016).

Binding Studies with Biological Targets

Investigations into the binding interactions between thiadiazole derivatives and biological targets, such as human serum albumin, offer valuable information on the pharmacokinetic behaviors of these compounds. Understanding how these molecules interact with proteins in the bloodstream can inform their distribution, metabolism, and excretion, critical factors in drug development (Karthikeyan et al., 2017).

Properties

IUPAC Name

methyl 4-[[2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-12-3-5-13(6-4-12)17-21-19(27-22-17)26-11-16(23)20-15-9-7-14(8-10-15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHSJLWDXGMSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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